molecular formula C5H5ClN2O2S B2828634 3-Chloropyridine-2-sulfonamide CAS No. 96009-29-9

3-Chloropyridine-2-sulfonamide

Cat. No.: B2828634
CAS No.: 96009-29-9
M. Wt: 192.62
InChI Key: GKUCJXBCPCCSDU-UHFFFAOYSA-N
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Description

3-Chloropyridine-2-sulfonamide is a chemical compound belonging to the class of sulfonamides. It features a pyridine ring substituted with a chlorine atom at the 3-position and a sulfonamide group at the 2-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloropyridine-2-sulfonamide can be synthesized through several methods. One common approach involves the chlorination of pyridine-2-sulfonamide using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under controlled conditions. The reaction typically requires heating and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Chloropyridine-2-sulfonamide undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form pyridine-2,3-dione derivatives.

  • Reduction: Reduction reactions can lead to the formation of 3-chloropyridine-2-sulfonic acid.

  • Substitution: Nucleophilic substitution reactions can occur at the chlorine or sulfonamide positions, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Pyridine-2,3-dione derivatives.

  • Reduction: 3-chloropyridine-2-sulfonic acid.

  • Substitution: Various substituted pyridine-2-sulfonamides.

Scientific Research Applications

The applications of 3-chloropyridine-2-sulfonamide are varied, with notable uses in insect control and as a building block in synthesizing diverse chemical compounds. Sulfonamides, in general, have a wide range of pharmacological activities, including antibacterial properties .

Scientific Research Applications

General Synthesis

  • Synthesis of 2-Chloro-N-(aryl)pyridinesulfonamides: this compound can be used in the synthesis of 2-chloro-N-(aryl)pyridinesulfonamides . A general procedure involves adding an appropriate aniline and triethylamine to a stirred solution of sulfonyl chloride in dry dioxane, heating the mixture, and then diluting with water to precipitate the product .

Insecticide

  • This compound is specifically identified as an insecticide used to control pests like cockroaches and ants .

Pharmacological Applications of Sulfonamides

  • Sulfonamides are present in several drugs, demonstrating various pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . They are used in treating conditions such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . Certain sulfonamides also exhibit antibacterial activity against gram-positive and some gram-negative bacteria, including Klebsiella, Salmonella, and Escherichia coli .

Sulfonamides as Building Blocks

  • Primary sulfonamides can be utilized as building blocks in synthetic chemistry, undergoing alkylation, acylation, or arylation . They are also used in treatments for epilepsy, high blood pressure, arthritis, and glaucoma .

Mechanism of Action

The mechanism by which 3-Chloropyridine-2-sulfonamide exerts its effects depends on its specific application. For example, in pharmaceuticals, it may inhibit enzymes by binding to their active sites, thereby preventing their normal function. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 4-Chloropyridine-3-sulfonamide

  • 2-Chloropyridine-3-sulfonamide

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Biological Activity

3-Chloropyridine-2-sulfonamide is a compound belonging to the sulfonamide class, which has been extensively studied for its diverse biological activities. This article explores its biological activity, including its antimicrobial, anticancer, and cytotoxic properties, supported by various research findings and data tables.

Overview of Sulfonamides

Sulfonamides are a significant class of synthetic antimicrobial agents known for their ability to inhibit bacterial growth. They function primarily by mimicking para-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis, thereby disrupting DNA synthesis and cell division in bacteria . The structural modifications in sulfonamides can lead to variations in their biological activity, making them a focal point in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have evaluated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus>100 μM
Escherichia coli>100 μM
Klebsiella pneumoniae>100 μM
Pseudomonas aeruginosa>100 μM

While the compound demonstrated some antibacterial activity, it was not potent enough to achieve significant inhibition at concentrations below 100 μM, indicating that further structural modifications may be necessary to enhance its efficacy .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. The compound has been tested against multiple cancer cell lines, revealing varying degrees of cytotoxicity.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineInhibition Growth Percent (IGP) at 10 µM
MCF7 (Breast Cancer)23%
A498 (Renal Cancer)24.1%
MALME-3M (Melanoma)20%

These findings suggest that this compound has moderate cytostatic activity, particularly against breast and renal cancer cell lines. Notably, the compound's mechanism of action may involve the induction of apoptosis in cancer cells, although further studies are needed to elucidate the precise pathways involved .

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of sulfonamide derivatives, including this compound:

  • Antimycobacterial Activity : A study highlighted the potential of sulfonamides, including derivatives like this compound, as antimycobacterial agents. The compound exhibited activity against Mycobacterium tuberculosis at certain concentrations .
  • Cytotoxicity Assessment : In a comprehensive screening using the NCI-60 cell line panel, this compound showed promising results against several cancer types, indicating its potential as a lead compound for further development in cancer therapy .
  • Structure-Activity Relationship : Investigations into the structure-activity relationship (SAR) of sulfonamides revealed that modifications in the pyridine ring significantly affect biological activity. The presence of electron-withdrawing groups like chlorine enhances the compound's interaction with biological targets .

Properties

IUPAC Name

3-chloropyridine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H,(H2,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUCJXBCPCCSDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)S(=O)(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The halopyridine sulfonamide of the present invention is prepared in a two-step process. In step one, benzyl mercaptan is dissolved in a solvent such as dimethylformamide or dimethylsulfoxide, mixed with 2,3-dichloropyridine and heated at about 50°-100° C. for about 2-6 hours. The residue is taken up in a solvent and distilled to give the resulting product, 3-chloro-2-(phenylmethyl)thio)pyridine. In step two, the halophenylmethylthiopyridine prepared in step one is converted by oxidative chlorination to a halopyridine sulfonyl chloride upon exposure to chlorine. The resulting sulfonyl chloride compound is reacted with aqueous ammonia for about 16 hours. The mixture is then acidified to a pH of about 5 and extracted with a suitable solvent, preferably ethyl acetate, and dried for 3-5 hours to yield the novel product, 3-chloro-2-pyridine sulfonamide. The product of the present invention is a colorless, needle-like, crystalline solid with a melting point of 128°-130° C. It is soluble in the usual organic solvents and in warm water.
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Synthesis routes and methods II

Procedure details

53.0 Grams (0.225 mole) of 3-chloro-2-((phenylmethyl)thio)pyridine were added to 250 ml of acetic acid containing 16.2 grams (0.90 mole) of water. The mixture was cooled in an ice bath and passed in a stream of chlorine at 10°-15° C. for 31/2 hours. The resulting cold acetic acid solution was poured, with stirring, into a mixture of 180 grams (2.2 moles) of sodium acetate, 500 ml water and 250 grams crushed ice. (The sodium acetate converts the 3-chloro-2-pyridine sulfonyl chloride present as the hydrochloride, into free 3-chloro-2-pyridine sulfonyl chloride.) The resulting mixture was extracted with methylene chloride, washed with water, and dried over anhydrous sodium sulfate. The methylene chloride extract was evaporated to 150 ml and cooled to -30° C. in a dry ice bath.
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